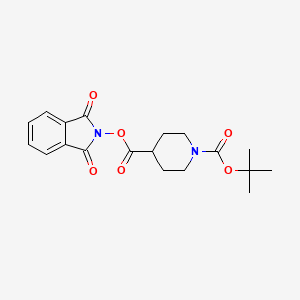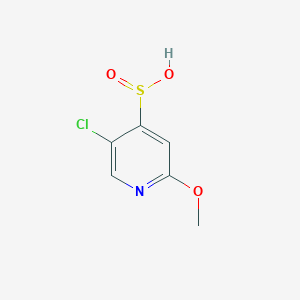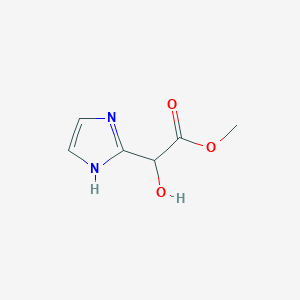
5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a hydroxy group, and a sulfonamide group . The sulfonamide group is further substituted with two methyl groups .Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is not fully understood. However, it is believed that this compound acts as a surfactant, reducing the surface tension of the solution. This reduces the solubility of the drug and increases its bioavailability. It is also believed that this compound binds to proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has a variety of effects on the body. For example, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and improve the permeability of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide in lab experiments include its low toxicity, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of this compound is its low solubility in water and other polar solvents. This can make it difficult to use in some experiments.
Direcciones Futuras
There are numerous potential future directions for 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide research. These include further investigation of its biochemical and physiological effects, development of new drug delivery systems, and exploration of its potential applications in agrochemicals and biochemistry. Additionally, further research could be done to improve the solubility of this compound in polar solvents, as well as to explore new synthesis methods. Finally, further research could be done to investigate the mechanism of action of this compound and to develop new derivatives for specific applications.
Métodos De Síntesis
5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide can be synthesized from 2-hydroxy-N,N-dimethylbenzene-1-sulfonamide (2-HDMBS) by a two-step process. In the first step, 2-HDMBS is reacted with sulfuric acid and chloroform in the presence of a catalyst. This reaction yields this compound (this compound). In the second step, this compound is then reacted with sodium hydroxide to form the desired product.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including drug delivery systems, agrochemicals, and biochemistry. This compound has been used in drug delivery systems to improve the solubility and bioavailability of drugs. It has also been used in agrochemicals to improve the efficacy and stability of agrochemicals. In biochemistry, this compound has been used in various biochemical assays to study the structure and function of proteins.
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-10(2)14(12,13)8-5-6(9)3-4-7(8)11/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECAWTUJXGSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)







![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)

![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)


